N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with dimethyl groups, an ethoxy group, and a formyl group attached to a phenoxy acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:
Formation of the phenoxy acetamide backbone: This can be achieved by reacting 2-ethoxy-4-formylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2-ethoxy-4-formylphenoxy)acetic acid.
Amidation reaction: The 2-(2-ethoxy-4-formylphenoxy)acetic acid is then reacted with 3,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
- Use of continuous flow reactors to enhance reaction efficiency.
- Employment of catalysts to increase the reaction rate.
- Implementation of purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)acetamide.
Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)acetamide.
Substitution: 2-(2-hydroxy-4-formylphenoxy)acetamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)-2-(2-methoxy-4-formylphenoxy)acetamide.
- N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-hydroxyphenoxy)acetamide.
- N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-carboxyphenoxy)acetamide.
Comparison: N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both ethoxy and formyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical properties and biological effects, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-18-10-15(11-21)6-8-17(18)24-12-19(22)20-16-7-5-13(2)14(3)9-16/h5-11H,4,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZDOZSCBYIWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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